molecular formula C10H14N2O2 B1681049 Solriamfetol CAS No. 178429-62-4

Solriamfetol

Cat. No. B1681049
M. Wt: 194.23 g/mol
InChI Key: UCTRAOBQFUDCSR-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Although the high-performance liquid chromatography analysis of commercial solriamfetol has revealed the presence of several impurities, their synthesis, structure elucidation, and chromatographic determination have not been reported yet .


Molecular Structure Analysis

Solriamfetol is a phenylalanine derivative. Its IUPAC name is (2R)-2-amino-3-phenylpropylcarbamate . The molecular formula of Solriamfetol is C10H14N2O2 .


Chemical Reactions Analysis

The chemical reactions of Solriamfetol are not well-documented in the literature. More research is needed to understand its chemical reactions .


Physical And Chemical Properties Analysis

Solriamfetol has a molecular weight of 194.23 g/mol . It is a central nervous system drug that is used to treat excessive daytime sleepiness accompanied by narcolepsy or obstructive sleep apnea .

Scientific Research Applications

Development and Approval

  • Solriamfetol's Approval : Solriamfetol, known as Sunosi™, is a dopamine and norepinephrine reuptake inhibitor, recently approved in the USA for treating excessive daytime sleepiness associated with narcolepsy and obstructive sleep apnea (OSA) (Markham, 2019).

Clinical Trials and Efficacy

  • Phase 3 Study for Narcolepsy : A Phase 3 study showed solriamfetol's efficacy in participants with narcolepsy types 1 and 2, demonstrating significant improvements in wakefulness and reduced excessive sleepiness (Thorpy et al., 2018).
  • Effect on Obstructive Sleep Apnea : Research indicates solriamfetol's efficacy in subgroups of OSA participants, whether adherent or nonadherent to primary OSA therapy (Schweitzer et al., 2020).
  • Long-term Study in Narcolepsy or OSA : Another study emphasized solriamfetol's long-term efficacy and safety in treating excessive sleepiness in narcolepsy and OSA, showing meaningful improvements on various scales (Malhotra et al., 2019).

Pharmacokinetics and Safety

  • Pharmacokinetics Study : A study evaluated solriamfetol's pharmacokinetics, showing its bioequivalence in fed and fasted conditions and identifying renal excretion as its primary elimination route (Zomorodi et al., 2019).
  • Effects on Blood Pressure in OSA : An investigation into solriamfetol's effects on 24-hour blood pressure patterns in OSA participants revealed transient increases in blood pressure without significant changes in non-dipping classification (Strollo et al., 2020).

Meta-Analysis and Real-World Studies

  • Meta-Analysis on Efficacy and Safety : A meta-analysis confirmed solriamfetol's efficacy in reducing excessive sleepiness in narcolepsy and OSA, along with a noted increase in the risk of adverse events (Wang et al., 2021).
  • Real-World Experience Study in Germany : The SURWEY study, conducted in Germany, observed improvements in excessive daytime sleepiness across various subgroups treated with solriamfetol, with adverse events consistent with clinical trials (Kallweit et al., 2022).

Additional Research Insights

  • Human Abuse Liability Study : A study assessing solriamfetol's human abuse potential indicated its abuse potential to be similar to or lower than phentermine, with common adverse events like hypervigilance and elevated mood (Carter et al., 2018).
  • Subgroup Analysis in Narcolepsy : An analysis of solriamfetol's efficacy and safety in narcolepsy, by cataplexy status, showed significant improvements in wakefulness and EDS, regardless of cataplexy status (Dauvilliers et al., 2020).

Future Directions

Solriamfetol may be an effective alternative for managing ADHD in adults . It is currently approved in the United States for treating excessive daytime sleepiness in patients with narcolepsy or obstructive sleep apnea. In addition to its approved indication of excessive sleepiness, Solriamfetol is under development for certain other uses including the treatment of attention deficit hyperactivity disorder (ADHD), binge eating disorder, and circadian rhythm sleep disorders .

properties

IUPAC Name

[(2R)-2-amino-3-phenylpropyl] carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2/c11-9(7-14-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H2,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTRAOBQFUDCSR-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](COC(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401027926
Record name Solriamfetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The specific mechanism of action is unknown but it may be through its activity as a dopamine and norepinephrine reuptake inhibitor.
Record name Solriamfetol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Solriamfetol

CAS RN

178429-62-4
Record name (2R)-2-Amino-3-phenylpropyl carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178429-62-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Solriamfetol [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178429624
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Solriamfetol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14754
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Solriamfetol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401027926
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SOLRIAMFETOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/939U7C91AI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Solriamfetol
Reactant of Route 2
Reactant of Route 2
Solriamfetol
Reactant of Route 3
Reactant of Route 3
Solriamfetol
Reactant of Route 4
Reactant of Route 4
Solriamfetol
Reactant of Route 5
Reactant of Route 5
Solriamfetol
Reactant of Route 6
Reactant of Route 6
Solriamfetol

Citations

For This Compound
1,020
Citations
PK Schweitzer, R Rosenberg, GK Zammit… - American Journal of …, 2019 - atsjournals.org
… ] solriamfetol); none were deemed related to study drug. The most common adverse events with solriamfetol … Conclusions: Solriamfetol significantly increased wakefulness and reduced …
Number of citations: 124 www.atsjournals.org
LP Carter, JE Henningfield, YG Wang… - Journal of …, 2018 - journals.sagepub.com
Background: This study evaluated the human abuse potential of solriamfetol (formerly JZP-110), a selective dopamine and norepinephrine reuptake inhibitor with robust wake-…
Number of citations: 21 journals.sagepub.com
J Wang, S Yang, X Li, T Wang, Z Xu, X Xu, H Gao… - Sleep Medicine, 2021 - Elsevier
… from five RCTs and found solriamfetol led to a significant … event was significantly increased in solriamfetol group (RR = 1.42, 95… adverse event between solriamfetol and controlled group (…
Number of citations: 15 www.sciencedirect.com
MJ Thorpy, C Shapiro, G Mayer, BC Corser… - Annals of …, 2019 - Wiley Online Library
Objective Solriamfetol (JZP‐110) is a selective dopamine and norepinephrine reuptake inhibitor with wake‐promoting effects. This phase 3 study (NCT02348593) evaluated the safety …
Number of citations: 131 onlinelibrary.wiley.com
K Zomorodi, M Kankam, Y Lu - Clinical Therapeutics, 2019 - Elsevier
… 300-mg dose of solriamfetol in a … solriamfetol (plasma and urine) and N-acetyl solriamfetol (urine) by using validated LC-MS/MS bioanalytical methods. The effect of food on solriamfetol …
Number of citations: 19 www.sciencedirect.com
PK Schweitzer, KP Strohl, G Mayer… - Journal of Clinical …, 2021 - jcsm.aasm.org
… evaluated solriamfetol’s efficacy in subgroups of participants with OSA who were adherent or nonadherent to primary OSA therapy at baseline and examined whether solriamfetol …
Number of citations: 12 jcsm.aasm.org
J Powell, C Piszczatoski… - Annals of …, 2020 - journals.sagepub.com
Objective: The purpose of this article is to review the available clinical trial data that led to the Food and Drug Administration (FDA) approval of solriamfetol as well as its role in clinical …
Number of citations: 7 journals.sagepub.com
PJ Strollo Jr, J Hedner, N Collop, DG Lorch Jr, D Chen… - Chest, 2019 - Elsevier
… maintenance of solriamfetol efficacy … solriamfetol in a 12-week randomized, controlled phase III study. This phase III trial evaluated the maintenance of efficacy and safety of solriamfetol …
Number of citations: 78 www.sciencedirect.com
HA Emsellem, MJ Thorpy, GJ Lammers, CM Shapiro… - Sleep Medicine, 2020 - Elsevier
… The approved dose range of solriamfetol in the US is 75–150 … solriamfetol had significant improvement on primary and key secondary outcomes. Specifically, treatment with solriamfetol …
Number of citations: 25 www.sciencedirect.com
A Markham - Drugs, 2019 - Springer
Solriamfetol (Sunosi™) is an orally active, selective dopamine and norepinephrine reuptake inhibitor that was recently approved in the USA as a treatment for excessive daytime …
Number of citations: 14 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.